Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
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Overview
Description
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core, substituted with bromine, cyano, and fluorine groups, and an ethyl carbamate moiety.
Preparation Methods
The synthesis of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The bromine, cyano, and fluorine groups are introduced through various substitution reactions.
Carbamate formation: The final step involves the reaction of the substituted benzo[b]thiophene with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the cyano group.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with other thiophene derivatives, such as:
Tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate: Similar structure but with a tert-butyl group instead of an ethyl group.
4-bromo-3-cyano-7-fluorobenzo[b]thiophene: Lacks the carbamate moiety.
This compound analogs: Various analogs with different substituents on the benzo[b]thiophene core
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .
Biological Activity
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic compound with the chemical formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol. This compound is gaining attention for its potential biological activities, particularly in the field of acaricides and its effects on certain pests.
The biological activity of this compound primarily stems from its interaction with the nervous systems of target organisms. It has been shown to exhibit both ixodicidal (killing ticks) and growth-regulating properties. The compound acts by disrupting normal physiological processes in pests, particularly through mechanisms that do not solely rely on acetylcholinesterase inhibition, which is a common mode of action for many carbamate pesticides .
Efficacy Against Rhipicephalus microplus
Recent studies have evaluated the efficacy of this compound against various developmental stages of the cattle tick Rhipicephalus microplus. The results indicated significant reductions in reproductive potential and larval viability:
Developmental Stage | % Cumulative Reduction of Hatched Larvae |
---|---|
Larvae | 98.3% |
Nymphs | 96.1% |
Adults | 94.4% |
The average cumulative reduction across all stages was approximately 96.3% , demonstrating the compound's effectiveness as an acaricide .
Toxicity Profile
This compound exhibits a low toxicity profile in mammals, showing low acute and subchronic toxicity, as well as minimal genotoxic and mutagenic effects. This makes it a promising candidate for agricultural applications where safety is paramount .
Field Trials
In field trials, the application of this compound on cattle significantly reduced the population of Rhipicephalus microplus. The treatment led to a drastic decrease in egg production and hatching rates among treated ticks, confirming its potential as an effective tick management strategy.
Laboratory Studies
Laboratory studies have further elucidated the mechanism behind its efficacy. For instance, apoptosis was observed in intestinal and salivary gland cells of treated ticks, suggesting that the compound disrupts essential physiological functions necessary for survival and reproduction .
Properties
Molecular Formula |
C12H8BrFN2O2S |
---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
ethyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H8BrFN2O2S/c1-2-18-12(17)16-11-6(5-15)9-7(13)3-4-8(14)10(9)19-11/h3-4H,2H2,1H3,(H,16,17) |
InChI Key |
JXTMBAHSEYMSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N |
Origin of Product |
United States |
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